synthesis pathways for Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride
synthesis pathways for Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride
An In-Depth Technical Guide to the Synthesis of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride
Introduction
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride is a key heterocyclic building block in medicinal chemistry and drug development. The benzofuran scaffold is a prevalent motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the 5-amino-1-benzofuran-2-carboxylate core is a crucial intermediate in the synthesis of more complex molecules, such as the antidepressant Vilazodone.[3]
This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride. As a senior application scientist, the following narrative emphasizes not only the procedural steps but also the underlying chemical principles and experimental rationale, ensuring a reproducible and scalable process for research and development professionals.
Part 1: Strategic Retrosynthetic Analysis
A logical synthetic strategy begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The target, a hydrochloride salt, is directly accessible from its free-base form, Methyl 5-amino-1-benzofuran-2-carboxylate. The primary amine at the C5 position is most strategically installed via the reduction of a nitro group, a reliable and high-yielding transformation. This points to Methyl 5-nitro-1-benzofuran-2-carboxylate as the pivotal intermediate. The benzofuran core of this intermediate can be efficiently constructed from a commercially available substituted phenol, 2-hydroxy-5-nitrobenzaldehyde, through a cyclocondensation reaction that forms the furan ring.
Caption: Retrosynthetic pathway for the target compound.
Part 2: Synthesis of Key Intermediate: Methyl 5-nitro-1-benzofuran-2-carboxylate
The construction of the benzofuran ring system is the cornerstone of this synthesis. A common and effective method involves the reaction of a salicylaldehyde derivative with an α-haloacetate, followed by an intramolecular cyclization.[4][5]
Reaction Principle
This transformation proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde with methyl bromoacetate to form an ether intermediate. Subsequent intramolecular aldol-type condensation, driven by a base, leads to the formation of the furan ring. The aldehyde group reacts with the α-carbon of the acetate moiety, and subsequent dehydration yields the stable aromatic benzofuran ring.
Detailed Experimental Protocol
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Reagent Setup: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.) as the base.
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Alkylation: Add methyl bromoacetate (1.1-1.2 eq.) dropwise to the stirred suspension at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product, Methyl 5-nitro-1-benzofuran-2-carboxylate, will precipitate.
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Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a solvent system such as ethanol or ethyl acetate/hexane to yield a pure crystalline solid.[5]
Expertise & Causality
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Choice of Base: Anhydrous potassium carbonate is a preferred base as it is strong enough to deprotonate the phenol but generally not strong enough to promote significant hydrolysis of the methyl ester, ensuring a clean reaction.
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Solvent Selection: DMF is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the Sₙ2 reaction due to its polar aprotic nature.
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Temperature Control: The reaction is heated to ensure a reasonable reaction rate for both the alkylation and the subsequent cyclization. However, excessive heat should be avoided to minimize potential side reactions, such as ester hydrolysis or decomposition.
Caption: Synthesis of the key nitro-intermediate.
Part 3: Selective Reduction of the Nitro Group
The conversion of the 5-nitro group to a 5-amino group is a critical step. The chosen reduction method must be selective, leaving the ester functional group and the benzofuran ring intact. While catalytic hydrogenation is an option, a common and highly effective laboratory-scale method is the use of tin(II) chloride (SnCl₂) in an acidic medium.[6]
Reaction Principle
Tin(II) chloride is a mild reducing agent that, in the presence of a proton source like concentrated hydrochloric acid, selectively reduces aromatic nitro groups to primary amines. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of oxygen atoms as water.
Detailed Experimental Protocol
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Reagent Setup: Suspend Methyl 5-nitro-1-benzofuran-2-carboxylate (1.0 eq.) in a solvent such as ethanol or ethyl acetate.
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Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid (HCl) dropwise to the suspension at 0-5 °C (ice bath).
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Work-up: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate tin salts as tin hydroxides.
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Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 5-amino-1-benzofuran-2-carboxylate as the free base.
Data Summary: Comparison of Reduction Methods
| Method | Reagents | Pros | Cons |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | High selectivity, reliable for lab scale, tolerant of many functional groups. | Generates stoichiometric tin waste, requires careful work-up. |
| Catalytic Hydrogenation | H₂, Pd/C | "Green" method (byproduct is water), excellent for large scale, high yield. | Requires specialized pressure equipment, potential for ring reduction under harsh conditions.[6] |
| Iron in Acetic Acid | Fe, CH₃COOH | Inexpensive, environmentally benign metal. | Can require longer reaction times, work-up can be challenging. |
Part 4: Final Step - Formation of the Hydrochloride Salt
The final step is the conversion of the purified amine (free base) into its hydrochloride salt. This increases the compound's stability and water solubility, which is often desirable for pharmaceutical applications and storage.
Reaction Principle
This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the 5-amino group accepts a proton from hydrogen chloride, forming an ammonium salt.
Detailed Experimental Protocol
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Dissolution: Dissolve the purified Methyl 5-amino-1-benzofuran-2-carboxylate in a minimal amount of an anhydrous solvent in which the free base is soluble but the hydrochloride salt is not, such as diethyl ether or ethyl acetate. Methanol can also be used.[7]
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or a saturated solution of HCl gas in the chosen solvent) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
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Isolation: Collect the solid product by vacuum filtration.
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Drying: Wash the collected salt with a small amount of cold, anhydrous diethyl ether to remove any residual impurities and dry under vacuum to yield the final product, Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride.
Overall Synthesis Workflow
The complete synthetic pathway is a robust three-step process, transforming a simple phenolic aldehyde into a valuable heterocyclic intermediate.
Caption: Three-step workflow for the target synthesis.
Conclusion
The synthesis of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride presented herein is an efficient and reliable route that utilizes well-established chemical transformations. By starting with 2-hydroxy-5-nitrobenzaldehyde, the benzofuran core is constructed via a base-mediated cyclocondensation. Subsequent selective reduction of the nitro group followed by a straightforward acid-base reaction yields the final target compound. The protocols and scientific rationale provided in this guide offer researchers and drug development professionals a solid foundation for the successful synthesis and potential scale-up of this important chemical intermediate.
References
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Reddy, A. et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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Liang, Y. et al. (2008). Synthesis of Benzofurans via Sonogashira–Larock Heteroannulation Protocol. Synthesis. Available at: [Link]
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Kowalewska, M. et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]
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Miao, W. et al. (2019). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available at: [Link]
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Barberis, C. et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. Available at: [Link]
- Various Authors. (2018). Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
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A series of amino acid methyl ester hydrochlorides... (n.d.). MDPI. Available at: [Link]
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